molecular formula C11H12FN3O B2764308 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline CAS No. 1006960-98-0

3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline

Cat. No.: B2764308
CAS No.: 1006960-98-0
M. Wt: 221.235
InChI Key: SPOGLMBNECXWBP-UHFFFAOYSA-N
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Description

3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is an organic compound that features a fluorine atom, a pyrazole ring, and an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the pyrazole ring can impart unique chemical and biological properties to the molecule.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various biological targets

Mode of Action

The exact mode of action of 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is currently unknown. It is synthesized via direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline . The compound’s interaction with its targets and the resulting changes would depend on the specific biological targets it interacts with.

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways

Result of Action

Similar compounds have been reported to have various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Aniline: The final step involves coupling the fluorinated pyrazole with aniline through a nucleophilic aromatic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Thiols, amines, alkoxides in polar aprotic solvents

Major Products Formed

    Oxidation: Quinones, oxidized derivatives

    Reduction: Amines

    Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted derivatives

Scientific Research Applications

3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be employed in the study of enzyme inhibition, receptor binding, and other biological processes.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as organic semiconductors and polymers.

    Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
  • 3-(Trifluoromethyl)pyrazole
  • Quinolinyl-pyrazoles

Uniqueness

3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is unique due to the specific combination of the fluorine atom, pyrazole ring, and aniline moiety. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and selectivity, which may not be present in similar compounds.

Properties

IUPAC Name

3-fluoro-4-[(1-methylpyrazol-4-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-15-6-8(5-14-15)7-16-11-3-2-9(13)4-10(11)12/h2-6H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOGLMBNECXWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006960-98-0
Record name 3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline
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